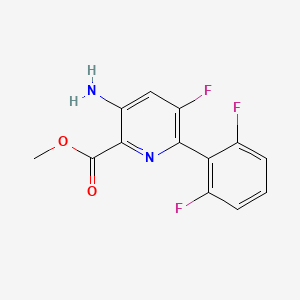
Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of amino and fluorine substituents on a picolinate backbone, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,6-difluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The final step involves cyclization to form the picolinate ring structure, which is facilitated by the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-fluoropicolinate: Lacks the difluorophenyl group, resulting in different chemical properties and reactivity.
Methyl 3-amino-6-(2,6-dichlorophenyl)-5-fluoropicolinate: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and stability.
Methyl 3-amino-6-(2,6-difluorophenyl)-4-fluoropicolinate: Differing position of the fluorine atom on the picolinate ring, affecting its chemical behavior.
Uniqueness
Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate is unique due to the specific arrangement of fluorine atoms and the presence of both amino and picolinate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H9F3N2O2 |
|---|---|
分子量 |
282.22 g/mol |
IUPAC 名称 |
methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-13(19)12-9(17)5-8(16)11(18-12)10-6(14)3-2-4-7(10)15/h2-5H,17H2,1H3 |
InChI 键 |
MCNHRQDZZYOKLQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C(C=C1N)F)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


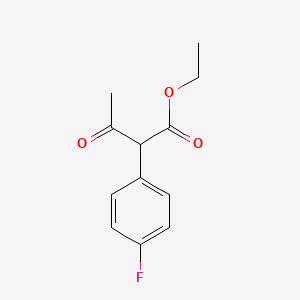
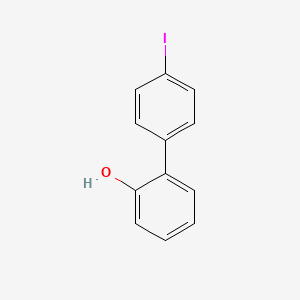
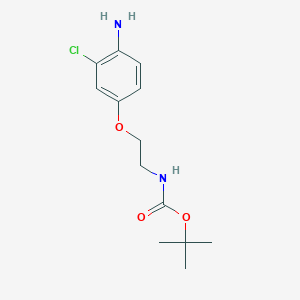
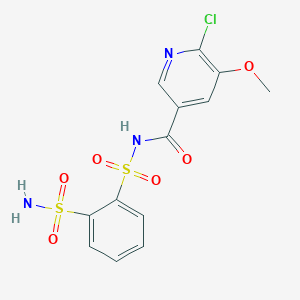
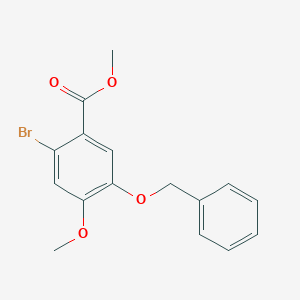
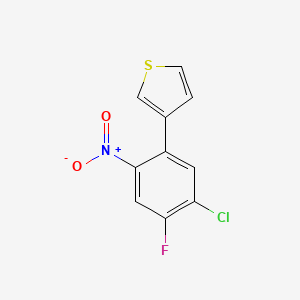
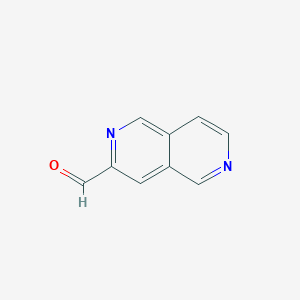
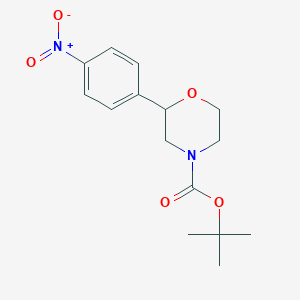
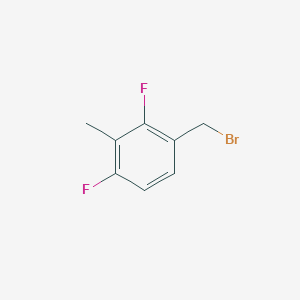
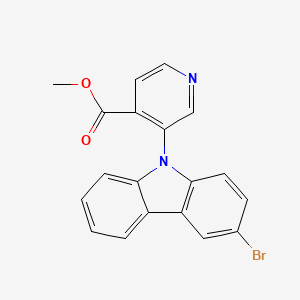


![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)

